Methyl 2-(5-bromo-2-chlorophenyl)acetate

Description

Molecular Classification and Nomenclature

Methyl 2-(5-bromo-2-chlorophenyl)acetate belongs to the class of aryl acetate esters , distinguished by its substitution pattern on the phenyl ring. The IUPAC name, This compound , systematically describes its structure:

- A phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position .

- An acetate ester group (-OCOCH₃) attached to the benzene ring via a methylene bridge.

Key identifiers :

The compound’s SMILES notation (COC(=O)CC1=C(C=CC(=C1)Br)Cl) and InChIKey (GINLBXIFGQVBHL-UHFFFAOYSA-N) further codify its structural features.

Historical Context and Development

The synthesis of this compound emerged alongside advancements in Lewis acid-catalyzed esterification and halogenation methodologies . Early routes focused on direct esterification of 5-bromo-2-chlorophenylacetic acid with methanol, but yields were suboptimal due to steric hindrance from the halogen substituents.

A breakthrough came with the adoption of titanium tetrachloride (TiCl₄) and zinc chloride (ZnCl₂) as catalysts, which improved reaction efficiency under mild conditions (60–80°C, 4–8 hours). For example, the method disclosed in patent CN101774914B achieved >90% yield by employing methyl acetate as both solvent and reactant. This innovation aligned with industrial demands for scalable, cost-effective synthesis of halogenated intermediates.

Chemical Structure and Basic Properties

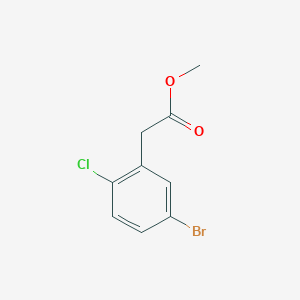

The compound’s structure (Fig. 1) features:

- A di-substituted phenyl ring with bromine (C-5) and chlorine (C-2).

- An ester group (-COOCH₃) at the benzylic position.

Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | |

| Solubility | Soluble in ethanol, dichloromethane; insoluble in water | |

| Boiling Point | 281.1°C (estimated) | |

| Density | 1.6 g/cm³ |

The electron-withdrawing effects of bromine and chlorine increase the electrophilicity of the aromatic ring, enabling participation in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions .

Significance in Organic Chemistry Research

This compound’s utility stems from its dual functionality:

- Halogen Reactivity : The bromine atom serves as a leaving group in cross-coupling reactions, while chlorine stabilizes intermediates via inductive effects.

- Ester Flexibility : The acetate group can be hydrolyzed to carboxylic acids or trans-esterified, enabling downstream diversification.

Applications :

- Pharmaceutical Intermediates : Critical for synthesizing clopidogrel analogs , antiplatelet agents targeting P2Y₁₂ receptors.

- Material Science : Used in preparing halogenated polymers with enhanced flame retardancy.

Synthetic Case Study :

In a 2023 study, this compound underwent Ultrasound-assisted Sonogashira coupling with phenylacetylene, yielding a tri-substituted arene with 85% efficiency. This highlights its role in accelerating green chemistry protocols.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINLBXIFGQVBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668228 | |

| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203314-33-4 | |

| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Features:

- Reaction Conditions: The ester exchange is typically conducted under controlled temperature for 2 to 16 hours, with a preferred time range of 4 to 8 hours.

- Catalysts: Lewis acids (Mg(ClO4)2, TiCl4, ZnCl2) facilitate the reaction by activating the carboxylic acid group.

- Purity and Yield: The method yields a product with purity exceeding 99% (HPLC normalization) and yield over 90%.

- Advantages: This method offers short reaction times, low production costs, easy operation control, non-toxic reagents, and suitability for large-scale industrial production.

| Parameter | Details |

|---|---|

| Starting Material | α-Bromo-2-chlorophenylacetic acid |

| Esterification Agent | Methyl acetate |

| Catalyst | Lewis acids (Mg(ClO4)2, TiCl4, ZnCl2) |

| Reaction Time | 2–16 hours (preferably 4–8 h) |

| Product Purity | >99% (HPLC) |

| Yield | >90% |

| Toxicity | Non-toxic reagents |

| Scale | Suitable for industrial scale |

This method is described in Chinese patent CN101774914B, emphasizing its industrial applicability and efficiency.

Radical Bromination of o-Chlorobenzene Acetic Acid Methyl Ester

Another preparation route involves the bromination of o-chlorobenzene acetic acid methyl ester to introduce the α-bromo substituent, yielding this compound.

Procedure Overview:

- Starting Material: o-Chlorobenzene acetic acid methyl ester.

- Brominating Agents: Hydrogen bromide or hydrobromate salts (e.g., sodium bromide, potassium bromide) combined with hydrogen peroxide or its adduct under acidic conditions.

- Reaction Conditions: The bromination is performed under visible light or ultraviolet irradiation to initiate radical formation.

- Reaction Steps:

- Dissolve the methyl ester in an organic solvent.

- Add hydrogen bromide or hydrobromate/acid mixture.

- Introduce aqueous hydrogen peroxide partially under acidic conditions.

- Irradiate with visible or UV light.

- Add remaining hydrogen peroxide to complete the reaction.

- Outcome: Formation of α-brominated o-chlorobenzene acetic acid methyl ester with high selectivity.

This photochemically initiated radical bromination method is detailed in patent CN103387497A and is notable for mild conditions and good control over bromination position.

Esterification via Reflux in Methanol with Concentrated Sulfuric Acid

A classical approach involves refluxing α-bromo(4-chlorophenyl)acetic acid with methanol in the presence of concentrated sulfuric acid to form the methyl ester.

Details:

- Reagents: α-Bromo(4-chlorophenyl)acetic acid, methanol, concentrated sulfuric acid as catalyst.

- Conditions: Reflux for approximately 4 hours.

- Post-Reaction Workup: Evaporation of solvent under reduced pressure, extraction with dichloromethane and sodium bicarbonate solution, drying over sodium sulfate, and distillation under reduced pressure to purify the methyl ester.

- Yield: Approximately 90%.

This method is adapted from literature procedures involving similar halogenated phenylacetic acid derivatives and provides a straightforward esterification route.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield / Purity | Advantages |

|---|---|---|---|---|---|

| 1 | Lewis Acid-Catalyzed Ester Exchange | α-Bromo-2-chlorophenylacetic acid, methyl acetate, Mg(ClO4)2, TiCl4, ZnCl2 | 2–16 h, controlled temperature | >90% yield, >99% purity | Industrial scale, non-toxic |

| 2 | Radical Bromination of o-Chlorobenzene acetic acid methyl ester | o-Chlorobenzene acetic acid methyl ester, HBr/hydrobromate, H2O2, visible/UV light | Room temp, light irradiation | High selectivity | Mild conditions, photochemical |

| 3 | Acid-Catalyzed Esterification in Methanol | α-Bromo(4-chlorophenyl)acetic acid, methanol, H2SO4 | Reflux 4 h | ~90% yield | Classical, straightforward |

Research Findings and Notes

- The Lewis acid-catalyzed ester exchange method is favored for its scalability and environmental safety due to non-toxic catalysts and relatively mild reaction conditions.

- Photochemical bromination offers precise control over α-bromination and is useful in synthesizing intermediates for pharmaceuticals such as clopidogrel.

- The classical acid-catalyzed esterification remains a reliable method, especially in research settings, for preparing methyl esters of halogenated phenylacetic acids.

- Purity assessment by HPLC and product characterization by NMR and IR spectroscopy are standard to confirm the structure and quality of the this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-(5-bromo-2-chlorophenyl)acetate undergoes nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.

Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids.

Major Products:

Substitution: Formation of substituted phenylacetic acid derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 2-(5-bromo-2-chlorophenyl)acetate is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that lead to the development of various therapeutic agents:

- Anti-inflammatory Drugs : The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties, making it valuable in the development of novel cancer therapies.

Agrochemical Applications

This compound is also significant in the agrochemical industry:

- Herbicides and Pesticides : This compound is employed in synthesizing various herbicides and pesticides, contributing to agricultural productivity by controlling unwanted weeds and pests.

- Mechanism of Action in Agrochemicals : Similar to its pharmaceutical applications, the compound's halogenated structure allows it to interact effectively with specific biological targets in pests and weeds, leading to their control.

Cellular Studies

The compound is utilized in biological research to study the effects of halogenated phenylacetic acid derivatives on cellular processes. Its reactivity makes it a useful tool for investigating:

- Cell Proliferation : Studies have shown that derivatives can influence cell growth and apoptosis.

- Signal Transduction Pathways : The compound may alter signaling pathways involved in various cellular responses.

Material Science Applications

In material science, this compound serves as a precursor for synthesizing advanced materials:

- Polymers : Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability or mechanical strength.

Anticancer Research

A study published in Cancer Letters highlighted that this compound derivatives induced apoptosis in breast cancer cells through mitochondrial pathways. This finding underscores its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

Research documented in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited multidrug-resistant bacterial strains, suggesting its utility as a therapeutic agent against resistant infections.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and affect gene expression .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Synthetic Flexibility : Halogen positioning (e.g., 5-bromo vs. 4-bromo) significantly impacts electronic properties and reactivity in cross-coupling reactions .

- Solid-State Behavior : Analogs with benzofuran systems exhibit stabilized crystal packing via C–H⋯π interactions, suggesting that the target compound may similarly benefit from halogen-mediated intermolecular forces .

- Solubility and Reactivity : Electron-withdrawing groups (e.g., sulfinyl) enhance polarity, whereas methyl groups improve lipophilicity. These traits guide solvent selection in synthetic workflows .

Biological Activity

Methyl 2-(5-bromo-2-chlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the synthesis, biological evaluations, and implications of this compound based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through an ester exchange reaction between α-bromo-2-chlorophenylacetic acid and methyl acetate, typically facilitated by Lewis acid catalysts such as magnesium perchlorate or titanium tetrachloride. This method has been noted for its efficiency, yielding products with over 90% purity and suitable for industrial applications .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing primarily on its cytotoxicity and antimicrobial properties. Below are key findings from recent research:

Cytotoxicity

- Cancer Cell Lines : The compound has shown significant cytotoxic effects against human cancer cell lines, including colon cancer (HT-29) and lung cancer (A549). In vitro assays using the MTT colorimetric method indicated that derivatives of similar structures exhibit varying degrees of cytotoxicity, suggesting that modifications to the molecular structure can enhance or reduce effectiveness .

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Studies have indicated that related compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substitutions in the aromatic ring is believed to contribute to the increased potency against microbial pathogens.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical pathways in cancer cell proliferation, such as the PI3K/AKT signaling pathway, leading to reduced viability in treated cells .

- Targeting Bacterial Cell Structures : The compound's structure may allow it to interact with bacterial membranes or metabolic pathways, disrupting normal cellular functions.

1. Cytotoxicity Evaluation

A study investigating a series of piperazinone derivatives found that modifications on the phenyl ring significantly affected cytotoxicity profiles against HT-29 and A549 cells. This compound was included in this evaluation, showing promising results that warrant further exploration into structure-activity relationships (SAR).

2. Antimicrobial Screening

In a comprehensive screening of monomeric alkaloids for antimicrobial activity, compounds structurally related to this compound demonstrated effective inhibition against multiple bacterial strains. The research highlighted the importance of halogenated aromatic compounds in developing new antimicrobial agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(5-bromo-2-chlorophenyl)acetate to achieve high regioselectivity?

- Methodological Answer : Regioselectivity in aryl halide systems can be influenced by steric and electronic factors. For bromo-chloro-substituted phenylacetic esters, a Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed. To optimize regioselectivity:

- Use sterically bulky directing groups (e.g., ester functionalities) to control substitution patterns .

- Employ computational tools (DFT calculations) to predict electronic effects of bromine and chlorine substituents on aromatic ring reactivity .

- Monitor reaction progress via HPLC or GC-MS to identify competing pathways (e.g., over-halogenation or dehalogenation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns (e.g., chemical shifts for bromine/chlorine-adjacent protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Heavy atoms (Br, Cl) enhance anomalous scattering, improving resolution. For disordered structures, apply TWINABS for data correction .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 277.93 for CHBrClO) .

Q. What safety protocols are critical when handling brominated and chlorinated intermediates during synthesis?

- Methodological Answer :

- Use inert atmosphere (N/Ar) to prevent oxidative degradation of halogenated intermediates .

- Store intermediates at 0–6°C to minimize decomposition (e.g., bromo-chloro acetonitrile derivatives) .

- Implement fume hoods and PPE (nitrile gloves, goggles) due to potential genotoxicity of aryl halides .

Advanced Research Questions

Q. How do computational modeling techniques (e.g., DFT, MD) aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect increases reactivity at the 2-chloro position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states in Suzuki couplings .

- Validate predictions with experimental data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in crystallographic data for halogenated phenylacetic esters?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN command to refine data. For example, resolve overlapping peaks in Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate .

- Disorder Modeling : Apply PART instructions in SHELX to model split positions for bromine/chlorine atoms in high-thermal-motion regions .

- Cross-validate with spectroscopic data (e.g., IR/Raman to confirm hydrogen-bonding patterns) .

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (CF) to enhance metabolic stability .

- Fragment-Based Design : Use X-ray co-crystallography to identify binding interactions (e.g., halogen bonds with kinase active sites) .

- SAR Table :

| Analog | Modification | Activity Change |

|---|---|---|

| 5-Fluoro-2-methylphenyl | Increased lipophilicity | Enhanced CYP3A4 inhibition |

| 2-Nitro substitution | Electron-withdrawing group | Reduced bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.